molecular formula C13H11BrN6O2 B11470732 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470732
M. Wt: 363.17 g/mol
InChI Key: NYYOZHYHOYDJHZ-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxadiazole moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biological studies to understand enzyme interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxadiazole ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

Similar compounds include other pyrazole, pyridine, and oxadiazole derivatives. What sets 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its unique combination of these three rings, which imparts distinct chemical and biological properties. Other similar compounds may include:

  • 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • 3-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Properties

Molecular Formula

C13H11BrN6O2

Molecular Weight

363.17 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11BrN6O2/c14-10-6-17-20(7-10)8-11-18-13(22-19-11)12(21)16-5-9-1-3-15-4-2-9/h1-4,6-7H,5,8H2,(H,16,21)

InChI Key

NYYOZHYHOYDJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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